2,2'-Bis(2-oxazoline)
Overview
Description
2,2’-Bis(2-oxazoline) is a heterocyclic compound with the molecular formula C6H8N2O2 . It is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . It is used in a variety of applications, mainly in the field of pharmaceuticals, industrial, natural product chemistry, and polymers .
Synthesis Analysis
The synthesis of 2,2’-Bis(2-oxazoline) is well established and generally proceeds via the cyclisation of a 2-amino alcohol with a number of suitable functional groups . In the case of bis(oxazoline)s, synthesis is most conveniently achieved by using bi-functional starting materials, allowing both rings to be produced at once . The synthesis of oxazoline rings is also still continuing .Molecular Structure Analysis
The molecular structure of 2,2’-Bis(2-oxazoline) is characterized by two oxazoline rings. The average mass of the molecule is 140.140 Da and the mono-isotopic mass is 140.058578 Da .Chemical Reactions Analysis
2,2’-Bis(2-oxazoline) is involved in a variety of chemical reactions. For instance, it can be used as a catalyst for the enantioselective hydrosilylation of ketones . It also forms bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .Physical And Chemical Properties Analysis
2,2’-Bis(2-oxazoline) has a density of 1.5±0.1 g/cm3, a boiling point of 200.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It also has a flash point of 64.6±15.1 °C and an index of refraction of 1.640 .Scientific Research Applications
Asymmetric Catalysis
2,2'-Bis(2-oxazoline) compounds, commonly referred to as bis(oxazolines), are utilized in asymmetric catalysis. They serve as ligands in various asymmetric reactions, demonstrating their versatility and importance in the field of chiral synthesis and asymmetric catalysis. Notably, bis(oxazolines) are used in synthesizing chiral catalysts for enantioselective reactions, highlighting their significance in producing chiral molecules with high enantiomeric excess (O'Reilly & Guiry, 2014).
Immobilization of Chiral Catalysts
Bis(oxazoline) ligands have attracted considerable interest for immobilization to create heterogeneous catalysts. This approach aims to combine the advantages of bis(oxazoline) ligands in homogeneous catalysis with the benefits of heterogeneous catalysis, such as ease of catalyst separation and potential recycling. Research has focused on various immobilization strategies, exploring their scope and limitations (Fraile, García, & Mayoral, 2008).
Polymer Support and Recycling
Polymer-supported bis(oxazoline)-copper complexes have been developed as catalysts in cyclopropanation reactions. These complexes demonstrate comparable or even superior performance to similar homogeneous systems. Additionally, these catalysts can be easily recovered and reused, indicating their potential in sustainable and cost-effective chemical processes (Burguete et al., 2000).
Application in Polymer Chain Extension
2,2′-Bis(2-oxazoline) has been employed as a chain extender in the processing of recycled poly(ethylene terephthalate) (PET). This application aims to counteract degradation phenomena in recycled PET, showing thecompound's relevance in enhancing the properties of recycled plastics. By increasing the melt viscosity and molecular weight of recycled PET, it aids in improving the material's mechanical and thermal properties, making it more suitable for various applications (Cardi et al., 1993).
Development of Hydrogels
Bis(oxazoline)-based hydrogels have been developed for potential medical applications. These hydrogels, created using different bis(oxazoline) crosslinkers, exhibit varying mechanical and swelling properties. Their low toxicity and ability to support cell viability and proliferation make them suitable for biomedical applications, such as tissue engineering and drug delivery systems (Zahoranová et al., 2016).
Epoxidation and Oxidation Catalysis
Bis(oxazoline)-based complexes have been applied in the epoxidation of alkenes and the oxidation of sulfides. These complexes demonstrate significant catalytic activity, highlighting their potential in the development of efficient and selective oxidation processes in organic chemistry (Javadi et al., 2015).
properties
IUPAC Name |
2-(4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKKCPPTESQGQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=NCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300634 | |
Record name | 2,2'-Bis(2-oxazoline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bis(2-oxazoline) | |
CAS RN |
36697-72-0 | |
Record name | 36697-72-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Bis(2-oxazoline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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